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ent-16-Kaurene-3b,15b,18-triol

Cat. No.: B1163896
M. Wt: 320.5 g/mol
InChI Key: JSICAMHPRQJNMG-WWWUCTDISA-N
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Description

Known Natural Sources

To date, the primary documented natural source of ent-16-Kaurene-3β,15β,18-triol is the bark of Suregada multiflora, a plant species belonging to the Euphorbiaceae family. nih.govchemfaces.com This plant is also known by its synonym, Gelonium multiflorum. nih.govresearchgate.net Research has led to the isolation of this compound from dichloromethane (B109758) extracts of the plant's bark. nih.govchemfaces.com

While the family Lamiaceae is known to produce a variety of ent-kaurene (B36324) diterpenoids, the specific isolation of ent-16-Kaurene-3β,15β,18-triol from this family is not yet definitively documented in readily available literature. nih.govbiosynth.com The genus Isodon (family Lamiaceae) is particularly rich in ent-kaurene diterpenoids, with over 1300 members of this family of natural products isolated from it. researchgate.net

Biodiversity of Producing Organisms

The known biodiversity of organisms producing ent-16-Kaurene-3β,15β,18-triol is currently limited to the plant species Suregada multiflora. This species is part of the Suregada genus, which comprises approximately 32 species. dntb.gov.ua Phytochemical investigations have been conducted on nine of these species, revealing a rich diversity of diterpenoids. dntb.gov.ua

The Euphorbiaceae family, to which Suregada belongs, is a large and diverse family of flowering plants with a global distribution. The presence of specific diterpenoids like ent-16-Kaurene-3β,15β,18-triol within this family can serve as a marker for chemotaxonomic classification.

Research Findings on Isolation and Distribution

Detailed research has identified ent-16-Kaurene-3β,15β,18-triol as one of several ent-kaurene diterpenes isolated from Suregada multiflora. nih.govchemfaces.com In one study, a dichloromethane extract of the bark yielded two new ent-kaurene diterpenes, one of which was ent-16-Kaurene-3β,15β,18-triol. chemfaces.com This compound was isolated alongside other known diterpenes, including ent-16-kaurene-3β,15β-diol, abbeokutone, and various helioscopinolides. chemfaces.com

The distribution of ent-kaurene diterpenoids is not limited to the Euphorbiaceae. The Annonaceae family is another significant source of these compounds, with many isolated from various Annona and Xylopia species. dntb.gov.uaresearchgate.net Furthermore, the genus Coffea is a notable source of ent-kaurane diterpenoids, such as cafestol (B1668206) and kahweol. nih.gov The emission of the precursor ent-kaurene has also been detected from plants like Chamaecyparis obtusa and Cryptomeria japonica. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H32O3 B1163896 ent-16-Kaurene-3b,15b,18-triol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,4S,5S,6R,9S,10S,13R,15S)-5-(hydroxymethyl)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-6,15-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O3/c1-12-13-4-5-15-18(2)8-7-16(22)19(3,11-21)14(18)6-9-20(15,10-13)17(12)23/h13-17,21-23H,1,4-11H2,2-3H3/t13-,14+,15+,16-,17+,18-,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSICAMHPRQJNMG-WWWUCTDISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C(C1CCC34C2CCC(C3)C(=C)C4O)(C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@H]([C@]([C@H]1CC[C@]34[C@H]2CC[C@H](C3)C(=C)[C@@H]4O)(C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemotaxonomic Implications

Significance in Plant Chemotaxonomy

The presence of ent-kaurene (B36324) diterpenoids is a significant chemotaxonomic marker. For instance, within the Lamiaceae family, the distribution of different diterpenoid skeletons can be characteristic of specific subfamilies. nih.gov While abietane (B96969) diterpenoids are common in the Nepetoideae subfamily, ent-kauranes are characteristic of the genus Isodon. nih.gov This specificity allows for the chemical differentiation of plant groups.

The occurrence of ent-16-Kaurene-3β,15β,18-triol in Suregada multiflora contributes to the chemical profile of the Euphorbiaceae family. The co-occurrence of this compound with other diterpenoid types, such as ent-abietanes, within the same genus provides a more detailed chemotaxonomic fingerprint. nih.gov

Role in Diterpenoid Classification

Ent-16-Kaurene-3β,15β,18-triol belongs to the ent-kaurane class of diterpenoids. These are C20 tetracyclic compounds derived from the precursor geranylgeranyl pyrophosphate (GGPP). researchgate.net The structural diversity within the ent-kauranes arises from modifications to the basic skeleton, such as oxidation, bond cleavages, and rearrangements. dntb.gov.uaresearchgate.net

The classification of diterpenoids is based on their carbon skeletons. The ent-kaurane skeleton is a key structural type, and compounds like ent-16-Kaurene-3β,15β,18-triol are further classified based on the nature and stereochemistry of their functional groups. The specific hydroxylation pattern at positions 3, 15, and 18 is a defining characteristic of this particular triol.

Biosynthetic Pathways and Enzymatic Mechanisms of Ent 16 Kaurene 3β,15β,18 Triol

General Principles of ent-Kaurene (B36324) Biosynthesis from Isoprenoid Precursors

The biosynthesis of the foundational ent-kaurene skeleton is a critical branch of the broader diterpenoid metabolic network in plants and fungi. nih.govnih.gov Diterpenes are a large and diverse class of natural products built from a 20-carbon precursor. maxapress.com The universal precursor for all diterpenoids, including ent-kaurene, is (E,E,E)-geranylgeranyl pyrophosphate (GGPP). nih.govchalmers.se

The formation of the tetracyclic ent-kaurene hydrocarbon from the linear GGPP molecule is a two-step cyclization process catalyzed by a pair of sequential diterpene synthases (diTPS). maxapress.comportlandpress.com

Step 1: The first reaction involves the protonation-initiated cyclization of GGPP to form a bicyclic intermediate, ent-copalyl diphosphate (B83284) (ent-CPP). This reaction is catalyzed by a class II diTPS. maxapress.comportlandpress.com

Step 2: The second reaction involves the ionization of the diphosphate group from ent-CPP, followed by further cyclization and rearrangement to yield the tetracyclic ent-kaurene skeleton. This is catalyzed by a class I diTPS. maxapress.com

This core ent-kaurene structure then serves as a scaffold for further modifications, such as the hydroxylations that lead to ent-16-Kaurene-3β,15β,18-triol. nih.gov This pathway is not only a source of specialized metabolites but is also fundamental for producing gibberellins (B7789140) (GAs), a class of vital plant hormones, for which ent-kaurene is an essential intermediate. nih.govmaxapress.comportlandpress.com

Role of Mevalonate (B85504) (MVA) and Methylerythritol Phosphate (B84403) (MEP) Pathways in Precursor Synthesis

All terpenoids, including ent-kaurene diterpenoids, are derived from the universal five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). rsc.orgfrontiersin.org In plants, two distinct and spatially segregated pathways are responsible for synthesizing these precursors: the mevalonate (MVA) pathway and the methylerythritol phosphate (MEP) pathway. rsc.orgnih.govplos.org

The Mevalonate (MVA) Pathway: Located in the cytosol, the MVA pathway is the primary source of IPP and DMAPP for the biosynthesis of sesquiterpenes (C15), triterpenes (C30), sterols, and brassinosteroids. rsc.orgplos.org

The Methylerythritol Phosphate (MEP) Pathway: This pathway operates within the plastids and is responsible for synthesizing the precursors for hemiterpenes (C5), monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40), which include carotenoids, chlorophylls, and gibberellins. rsc.orgplos.orgacs.org

Since ent-kaurene is a diterpene (C20) and a direct precursor to gibberellins, its biosynthesis predominantly relies on the IPP and DMAPP supplied by the plastidial MEP pathway. rsc.orgplos.orgacs.org While the two pathways are largely independent, some crosstalk involving the transport of isoprenoid intermediates between the cytosol and plastids has been reported. nih.govresearchgate.net However, the primary flux for diterpenoid synthesis originates from the MEP pathway. acs.org

Table 1: Comparison of MVA and MEP Pathways in Plants
FeatureMevalonate (MVA) PathwayMethylerythritol Phosphate (MEP) Pathway
Cellular LocationCytosol rsc.orgplos.orgPlastids rsc.orgplos.org
Starting MaterialsAcetyl-CoA researchgate.netPyruvate and Glyceraldehyde 3-phosphate researchgate.net
Key EnzymesHMG-CoA Reductase (HMGR) plos.orgDXS (1-deoxy-D-xylulose 5-phosphate synthase), DXR (1-deoxy-D-xylulose 5-phosphate reductoisomerase) plos.org
Primary ProductsSesquiterpenes (C15), Triterpenes (C30), Sterols, Brassinosteroids rsc.orgMonoterpenes (C10), Diterpenes (C20, incl. ent-kaurene), Tetraterpenes (C40, e.g., Carotenoids), Gibberellins rsc.org

Enzymatic Formation of Geranylgeranyl Pyrophosphate (GGPP)

Geranylgeranyl pyrophosphate (GGPP) is the C20 isoprenoid that serves as the direct substrate for the first cyclization step in ent-kaurene biosynthesis. nih.govchalmers.se It is synthesized by the enzyme GGPP synthase (GGPPS), a type of prenyltransferase. frontiersin.orgproteopedia.org

GGPPS catalyzes the sequential head-to-tail condensation of three molecules of IPP with one molecule of DMAPP. frontiersin.org The process can also be viewed as the addition of one IPP unit to a farnesyl pyrophosphate (FPP) molecule. wikipedia.org This elongation reaction builds the 20-carbon chain of GGPP, which is the precursor to all diterpenes. frontiersin.orgwikipedia.org The reaction proceeds as follows:

DMAPP (C5) + IPP (C5) → Geranyl pyrophosphate (GPP, C10)

GPP (C10) + IPP (C5) → Farnesyl pyrophosphate (FPP, C15)

FPP (C15) + IPP (C5) → Geranylgeranyl pyrophosphate (GGPP, C20)

The GGPPS enzyme ensures the formation of the correct C20 chain length and the (E,E,E)-stereochemistry required for subsequent cyclization by diterpene synthases. chalmers.sefrontiersin.org

Key Cyclases and Synthases in Tetracyclic Skeleton Formation

The conversion of the linear GGPP into the complex tetracyclic hydrocarbon ent-kaurene is accomplished by two key enzymes that represent two distinct classes of terpenoid cyclases. portlandpress.com

The first committed step in ent-kaurene biosynthesis is the cyclization of GGPP to the bicyclic intermediate ent-copalyl diphosphate (ent-CPP). chalmers.senih.gov This reaction is catalyzed by ent-copalyl diphosphate synthase (ent-CPPS), also known as ent-kaurene synthetase A. nih.gov

Enzyme Class: ent-CPPS is a class II diterpene cyclase. portlandpress.comnih.gov These enzymes are characterized by a conserved DXDD motif in their active site. nih.govnih.gov

Mechanism: The cyclization is initiated by protonation of the terminal double bond of GGPP by an acidic aspartate residue within the DXDD motif. nih.govnih.gov This generates a carbocation, which triggers a cascade of cyclization reactions to form the bicyclic ent-CPP structure, terminated by deprotonation. nih.gov

Structure: Plant ent-CPPS typically consists of three helical domains (α, β, γ), with the active site located at the interface of the β and γ domains. nih.govscienceopen.com

The second cyclization step is catalyzed by ent-kaurene synthase (KS), which converts the ent-CPP intermediate into the final tetracyclic ent-kaurene skeleton. chalmers.sewikipedia.org

Enzyme Class: KS is a class I diterpene synthase. maxapress.comportlandpress.com Class I cyclases are defined by two conserved aspartate-rich motifs, DDXXD and (N,D)DXX(S,T)XXXE, which bind to the diphosphate moiety of the substrate via magnesium ions. maxapress.comnih.gov

Mechanism: The reaction begins with the ionization of the diphosphate group from ent-CPP, generating a carbocation. This is followed by a further intramolecular cyclization and rearrangement cascade that ultimately forms the four-ring structure of ent-kaurene, which is terminated by the elimination of a proton. maxapress.comwikipedia.org

Structure and Variants: Like ent-CPPS, KS enzymes possess α, β, and γ domains, but the active site is located within the α domain. portlandpress.com In addition to the KS enzymes involved in primary metabolism (gibberellin synthesis), plants also possess a variety of ent-kaurene synthase-like (KSL) enzymes that are involved in producing specialized diterpenoids for defense and other ecological functions. portlandpress.com

Post-Cyclization Oxidations and Hydroxylations: Role of Cytochrome P-450 Monooxygenases and Other Enzymes

The formation of ent-16-Kaurene-3β,15β,18-triol from the ent-kaurene hydrocarbon scaffold requires a series of precise oxidation reactions. These reactions are primarily catalyzed by members of the cytochrome P450 (CYP450) superfamily of enzymes. researchgate.netuniprot.orgmdpi.com

Cytochrome P450s are heme-thiolate proteins renowned for their ability to catalyze the regio- and stereospecific hydroxylation of inert C-H bonds, a chemically challenging transformation. researchgate.netnih.gov In the context of ent-kaurene metabolism, specific P450 enzymes are responsible for introducing hydroxyl (-OH) groups at specific positions on the molecule. uniprot.org

The biosynthesis of ent-16-Kaurene-3β,15β,18-triol from ent-kaurene proceeds through sequential hydroxylations. While the exact enzymatic sequence and specific P450s have not been fully elucidated for all species, the general mechanism involves:

ent-Kaurene Oxidase Activity: The first oxidative steps often occur at the C19 methyl group, a pathway leading towards gibberellins, catalyzed by an enzyme known as ent-kaurene oxidase (KO). nih.govchalmers.se However, for the formation of ent-16-Kaurene-3β,15β,18-triol, different P450s must act on other positions.

Specific Hydroxylations: Distinct P450 monooxygenases catalyze the hydroxylation at the C-3, C-15, and C-18 positions of the ent-kaurene skeleton. The reaction mechanism involves the activation of molecular oxygen and the abstraction of a hydrogen atom from the substrate to form a radical intermediate, followed by a "rebound" of a hydroxyl radical to the substrate, yielding the hydroxylated product. nih.gov

The structural diversity observed in ent-kaurane diterpenoids isolated from natural sources, such as Suregada multiflora, is a direct result of the varied activities and specificities of these P450 enzymes. chemfaces.comnih.gov

Table 2: Key Enzymes in the Biosynthesis of the ent-Kaurene Skeleton
EnzymeAbbreviationEnzyme ClassSubstrateProductFunction
GGPP SynthaseGGPPSPrenyltransferaseFPP + IPPGGPPForms the C20 linear precursor. frontiersin.orgproteopedia.org
ent-Copalyl Diphosphate Synthaseent-CPPSClass II Diterpene SynthaseGGPPent-CPPCatalyzes the first cyclization to a bicyclic intermediate. chalmers.senih.gov
ent-Kaurene SynthaseKSClass I Diterpene Synthaseent-CPPent-KaureneCatalyzes the second cyclization to the tetracyclic skeleton. maxapress.comwikipedia.org
Cytochrome P450 MonooxygenasesCYP450sOxidoreductaseent-Kaurene & IntermediatesHydroxylated ent-kauranesCatalyze regio- and stereospecific hydroxylations. researchgate.netuniprot.org

Genetic and Molecular Biological Approaches to Pathway Elucidation and Engineering

The biosynthesis of the tetracyclic diterpene skeleton of ent-kaurane, the foundational structure of ent-16-Kaurene-3β,15β,18-triol, is a complex enzymatic process that has been significantly clarified through genetic and molecular biological studies. The pathway begins with the universal C20 diterpene precursor, geranylgeranyl pyrophosphate (GGPP). frontiersin.orgnih.gov The formation of the ent-kaurene core from GGPP is the first committed step and is catalyzed by two distinct classes of enzymes: ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS). nih.govduke.edu

In plants such as Arabidopsis thaliana and Stevia rebaudiana, these two enzymatic activities are performed by separate proteins. nih.govnih.gov CPS initiates the reaction by catalyzing the protonation-initiated cyclization of the acyclic GGPP to form the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP). nih.gov Subsequently, KS catalyzes a second cyclization of ent-CPP to produce the tetracyclic hydrocarbon ent-kaurene. nih.gov Molecular cloning and characterization have revealed that plant CPS enzymes contain a conserved aspartate-rich "DxDD" motif, crucial for the protonation-initiated cyclization. duke.edunih.gov KS enzymes, in contrast, possess a "DDxxD" motif required for binding a divalent metal ion-diphosphate complex. duke.edu

In fungi, such as Gibberella fujikuroi and Phaeosphaeria sp. L487, the pathway is more streamlined, with both CPS and KS activities often contained within a single bifunctional polypeptide. oup.comnih.gov This bifunctional enzyme can directly convert GGPP to ent-kaurene. nih.gov The identification and functional characterization of the genes encoding these enzymes, such as the GA2 locus encoding KS in Arabidopsis, have been pivotal. nih.gov Studies on GA-deficient dwarf mutants that can be rescued by the application of exogenous ent-kaurene have been instrumental in elucidating the pathway and identifying the specific genes involved. nih.govnih.gov

These genetic insights have paved the way for metabolic engineering to produce ent-kaurene and its derivatives in heterologous hosts like Escherichia coli. nih.govsigmaaldrich.cn By constructing and expressing the genes for CPS and KS from sources like Stevia rebaudiana, researchers have successfully established ent-kaurene production in recombinant bacteria. nih.gov To enhance yields, strategies have included the co-expression of genes from the upstream isoprenoid pathway to boost the supply of the GGPP precursor. For instance, overexpressing genes for 1-deoxyxylulose-5-phosphate synthase (DXS), farnesyl diphosphate synthase (IspA), and isopentenyl diphosphate isomerase (IDI) from E. coli significantly increased ent-kaurene titers. nih.gov Such engineering efforts provide a platform for the sustainable production of the ent-kaurane scaffold, which can then be subjected to further modifications to yield complex molecules like ent-16-Kaurene-3β,15β,18-triol.

Table 1: Key Enzymes and Genes in ent-Kaurene Biosynthesis

Enzyme Gene Locus (example) Organism Example Function Conserved Motif
ent-copalyl diphosphate synthase (CPS) GA1 Arabidopsis thaliana Cyclizes GGPP to ent-CPP DxDD
ent-kaurene synthase (KS) GA2 Arabidopsis thaliana Cyclizes ent-CPP to ent-kaurene DDxxD
CPS/KS (bifunctional) GfCPS/KS Gibberella fujikuroi Converts GGPP to ent-kaurene Contains both motifs
1-Deoxy-D-xylulose-5-phosphate synthase (DXS) dxs Escherichia coli Key enzyme in the MEP pathway for isoprenoid precursors -

Fungal Biotransformation as a Method for Structural Diversification of ent-Kauranes

While genetic engineering can produce the core ent-kaurene skeleton, achieving the specific oxygenation pattern of ent-16-Kaurene-3β,15β,18-triol requires subsequent functionalization. Fungal biotransformation is a powerful and widely used method for the structural diversification of naturally occurring ent-kaurane diterpenes. mdpi.comnih.gov Fungi possess a sophisticated enzymatic machinery, primarily involving cytochrome P450 monooxygenases, capable of introducing hydroxyl groups at specific and often unactivated carbon atoms of the kaurane (B74193) framework. mdpi.comresearchgate.net This process is highly valuable as it can generate more polar derivatives, which often exhibit enhanced or novel biological activities. nih.govresearchgate.net

The hydroxylation of the kaurane skeleton by filamentous fungi can occur at nearly any carbon position, frequently with remarkable regio- and stereoselectivity. mdpi.comresearchgate.net This capability allows for the generation of a vast chemical diversity from a single starting substrate. For example, the fungus Aspergillus niger is known to hydroxylate ent-kaur-16-en-19-oic acid at the C-1β, C-7α, and C-11β positions. nih.govresearchgate.netsigmaaldrich.com Fungi from the Gibberella fujikuroi complex are extensively used and are known to hydroxylate kaurane diterpenes at positions such as C-7 and C-11. mdpi.com

The specific hydroxylation pattern depends on the fungal species and the structure of the ent-kaurane substrate. The production of a tri-hydroxylated compound like ent-16-Kaurene-3β,15β,18-triol via biotransformation is highly plausible. A relevant example is the biotransformation of candicandiol (B1257734) (ent-kaur-16-ene-15β,18-diol) by the fungus Mucor plumbeus, which resulted in the production of ent-7β,15β,18-trihydroxy-kaur-16-ene. mdpi.com This demonstrates the ability of fungi to introduce a hydroxyl group onto a di-hydroxylated kaurane substrate. It is conceivable that screening a diverse panel of fungi with a substrate such as ent-kaur-16-ene-15β,18-diol or ent-kaur-16-ene-3β,18-diol could yield the target compound, ent-16-Kaurene-3β,15β,18-triol. The β-orientation of the introduced hydroxyl groups is a common outcome in fungal biotransformations, potentially due to steric hindrance on the α-face of the molecule. mdpi.com

Table 2: Examples of Fungal Biotransformation of ent-Kaurane Diterpenes

Substrate Fungal Species Product(s) Reference
ent-kaur-16-en-19-oic acid Aspergillus niger ent-7α,11β-dihydroxy-kaur-16-en-19-oic acid; ent-1β,7α-dihydroxy-kaur-16-en-19-oic acid nih.gov
Candicandiol (ent-kaur-16-ene-15β,18-diol) Mucor plumbeus ent-7β,15β,18-trihydroxy-kaur-16-ene mdpi.com
ent-3β,15α-dihydroxy-kaur-16-ene Gibberella fujikuroi ent-3β,7β,11α-trihydroxy-15-oxo-kaur-16-ene mdpi.com
ent-beyer-15-en-19-oic acid Aspergillus niger ent-1β,7α-dihydroxy-beyer-15-en-19-oic acid nih.gov

Advanced Methodologies for Isolation, Purification, and Spectroscopic Elucidation of Ent 16 Kaurene 3β,15β,18 Triol

Extraction Techniques from Biological Matrices (e.g., Dichloromethane (B109758) and Other Solvent Extracts)

The initial step in isolating ent-16-Kaurene-3β,15β,18-triol from biological sources, typically plants from families such as Lamiaceae or Euphorbiaceae, involves solvent extraction. biosynth.commedchemexpress.comnih.gov The selection of solvents is guided by the polarity of the target compound. The process generally begins with the air-drying and grinding of the plant material to increase the surface area for extraction.

A common approach involves maceration or percolation of the dried, powdered plant material with a sequence of solvents of increasing polarity. mdpi.com For moderately polar diterpenoids like ent-16-Kaurene-3β,15β,18-triol, which contains three hydroxyl groups, initial extraction is often performed with solvents such as methanol (B129727) or acetone (B3395972) to obtain a crude extract containing a wide range of secondary metabolites. nih.govmdpi.com

Following the initial broad extraction, liquid-liquid partitioning is employed to fractionate the crude extract. Dichloromethane is a frequently used solvent in this stage. The crude methanol or acetone extract is often suspended in a water-methanol mixture and then partitioned against a non-polar solvent like n-hexane to remove fats and sterols, followed by extraction with a medium-polarity solvent like dichloromethane or ethyl acetate. The ent-kaurane diterpenoids, including the target triol, tend to concentrate in these medium-polarity fractions. The efficiency of this extraction is critical for concentrating the desired compounds and simplifying the subsequent purification steps. nih.gov

Chromatographic Separation Strategies for Purity and Yield Optimization

Following extraction and preliminary fractionation, the enriched extract undergoes several chromatographic steps to isolate ent-16-Kaurene-3β,15β,18-triol and optimize its purity and yield.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification of ent-kaurane diterpenoids. researchgate.net Preparative and semi-preparative HPLC are frequently used as the ultimate steps to obtain the compound in high purity. rsc.org Reversed-phase columns, most commonly C18, are typically employed for this purpose. rsc.orgmdpi.com

The separation mechanism is based on the differential partitioning of the sample components between the mobile phase and the stationary phase. For a compound like ent-16-Kaurene-3β,15β,18-triol, a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol is used. rsc.org Isocratic elution, where the solvent composition remains constant, or gradient elution, where the solvent composition is varied over time, can be applied to achieve optimal separation from closely related structural analogues. rsc.org The use of HPLC is crucial for separating diterpenoids that may differ only by the stereochemistry or position of a single functional group.

Countercurrent Chromatography (CCC) and Other Preparative Techniques

Countercurrent Chromatography (CCC) is a form of liquid-liquid partition chromatography that offers significant advantages for the separation of natural products because it eliminates the use of a solid stationary phase. news-medical.netyoutube.com This prevents the irreversible adsorption of the sample onto a solid matrix, leading to high recovery rates and reduced risk of sample degradation. nih.gov CCC operates by partitioning solutes between two immiscible liquid phases, one of which is held stationary while the other (the mobile phase) flows through it. news-medical.net

The selection of a suitable biphasic solvent system is the most critical parameter for a successful CCC separation. For terpenoids, various systems, often hexane-based, are employed. nih.gov CCC is particularly effective for fractionating complex extracts and can be used as an intermediate purification step before final polishing by HPLC. nih.govacs.org Techniques such as High-Speed Countercurrent Chromatography (HSCCC) and Centrifugal Partition Chromatography (CPC) are modern implementations of this principle that use centrifugal force to retain the stationary phase, allowing for faster separations. news-medical.net

High-Resolution Mass Spectrometry (HR-ESI-MS) for Molecular Formula and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS), particularly with Electrospray Ionization (ESI), is a powerful technique for determining the elemental composition of an unknown compound. For ent-16-Kaurene-3β,15β,18-triol, HR-ESI-MS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its molecular formula as C₂₀H₃₂O₃. biosynth.comnih.gov

In positive ion mode, the compound is typically observed as a protonated molecule [M+H]⁺ or as an adduct with sodium [M+Na]⁺ or potassium [M+K]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ is observed. nih.gov The high resolution of the mass analyzer distinguishes the exact mass of the target compound from other molecules with the same nominal mass.

Tandem mass spectrometry (MS/MS) experiments provide information about the compound's structure through controlled fragmentation. While some kaurene diterpenoids are known to be relatively resistant to fragmentation, characteristic neutral losses can be observed. nih.govresearchgate.net For ent-16-Kaurene-3β,15β,18-triol, fragmentation would likely involve the sequential loss of water molecules (H₂O, 18 Da) from the three hydroxyl groups. nih.gov Analysis of these fragmentation patterns helps to confirm the presence and number of hydroxyl groups in the structure. libretexts.orgyoutube.com

Table 1: HR-ESI-MS Data for ent-16-Kaurene-3β,15β,18-triol

Property Value Reference
Molecular Formula C₂₀H₃₂O₃ biosynth.com
Molecular Weight 320.5 g/mol biosynth.com
Ionization Mode ESI nih.govnih.gov
Observed Ion (example) [M-H]⁻ nih.gov
Calculated Exact Mass 320.2351

Nuclear Magnetic Resonance (NMR) Spectroscopy for Planar Structure and Relative Configuration

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for elucidating the detailed planar structure and relative stereochemistry of complex organic molecules like ent-16-Kaurene-3β,15β,18-triol. preprints.orgnih.gov A combination of one-dimensional and two-dimensional NMR experiments is required for a complete structural assignment. preprints.org

One-Dimensional NMR (¹H and ¹³C)

One-dimensional ¹H and ¹³C NMR spectra provide the fundamental information about the chemical environment of each hydrogen and carbon atom in the molecule.

The ¹H NMR spectrum reveals the number of different types of protons and their connectivity. For ent-16-Kaurene-3β,15β,18-triol, key characteristic signals include:

Two distinct singlets in the olefinic region (typically ~δ 4.7-5.0 ppm) corresponding to the exocyclic methylene (B1212753) protons at position C-17. researchgate.net

Signals for the protons on carbons bearing hydroxyl groups (carbinol protons), such as H-3 and H-15. The chemical shift and multiplicity of these signals provide information about their stereochemical environment. researchgate.net

An AB quartet or two distinct doublets for the diastereotopic protons of the hydroxymethyl group at C-18. researchgate.net

Two sharp singlets in the upfield region corresponding to the two tertiary methyl groups at C-19 and C-20. researchgate.net

A complex set of signals in the aliphatic region for the remaining methylene and methine protons of the tetracyclic skeleton. preprints.org

The ¹³C NMR spectrum provides information on the number and type of carbon atoms. Key signals for confirming the structure of ent-16-Kaurene-3β,15β,18-triol include:

A quaternary olefinic carbon (C-16) typically appearing around δ 150-160 ppm. nih.gov

A terminal methylene olefinic carbon (C-17) around δ 103-108 ppm. nih.gov

Three signals for carbons attached to hydroxyl groups (C-3, C-15, and C-18), which appear in the range of δ 60-80 ppm. nih.gov

Signals for the two methyl carbons (C-19 and C-20) and the other aliphatic and quaternary carbons of the ent-kaurane framework. preprints.orgresearchgate.net

Table 2: Representative ¹H and ¹³C NMR Data for an ent-Kaurene (B36324) Triol Skeleton * (Note: Chemical shifts (δ) are illustrative and based on data for structurally similar compounds. Actual values may vary. Data is referenced to typical shifts observed in CDCl₃.) nih.govresearchgate.netcaltech.edu

Position¹³C NMR (δ ppm)¹H NMR (δ ppm, multiplicity, J in Hz)
1~39.5~1.0-1.8 (m)
2~18.5~1.4-1.6 (m)
3~78.0~3.2-3.5 (dd)
4~38.0-
5~55.0~1.2-1.4 (m)
6~21.0~1.5-1.7 (m)
7~41.0~1.3-1.5 (m)
8~44.0-
9~56.0~1.0-1.2 (m)
10~39.0-
11~18.0~1.5-1.7 (m)
12~33.0~1.6-1.8 (m)
13~43.0~2.6-2.8 (m)
14~39.0~1.9-2.1 (m)
15~77.0~4.0-4.3 (br s)
16~155.0-
17~106.0~4.8 (s), ~4.9 (s)
18~65.0~3.4 (d), ~3.8 (d)
19~16.0~0.8-1.0 (s)
20~15.5~1.0-1.2 (s)

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is indispensable for unequivocally assigning the proton (¹H) and carbon (¹³C) signals and establishing the intricate framework of kaurane (B74193) diterpenes. Techniques such as COSY, HSQC, HMBC, and NOESY provide through-bond and through-space correlations that reveal the complete chemical structure.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum is fundamental for identifying proton-proton coupling networks within the molecule. For ent-16-kaurene-3β,15β,18-triol, COSY correlations would map out the spin systems in the A, B, and C rings of the kaurane skeleton, for instance, by showing correlations between the protons on adjacent carbons, such as H-1 and H-2, H-2 and H-3, and within the methylene groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It is a crucial step in assigning the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum. For ent-16-kaurene-3β,15β,18-triol, the HSQC spectrum would link the proton signals of the three hydroxyl-bearing carbons (H-3, H-15, and the H-18 methylene protons) to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (typically 2-3 bond) correlations between protons and carbons, which is vital for connecting the different spin systems and identifying quaternary carbons. Key HMBC correlations for ent-16-kaurene-3β,15β,18-triol would include correlations from the methyl protons (H₃-19 and H₃-20) to adjacent carbons, helping to piece together the tetracyclic framework. For example, correlations from the exocyclic methylene protons (H₂-17) to C-13, C-15, and C-16 are critical for confirming the structure of the D-ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment provides through-space correlations between protons that are in close proximity, which is essential for determining the relative stereochemistry of the molecule. For the ent-kaurane skeleton, NOESY correlations can confirm the stereochemical orientations of the substituents. For instance, in related ent-kaurene diterpenoids, NOE correlations between H-3 and H-5, and between H₃-18 and H-5, would indicate their co-facial, β-orientation. capes.gov.br

The comprehensive analysis of these 2D NMR experiments allows for the complete and unambiguous assignment of the ¹H and ¹³C NMR data for ent-16-kaurene-3β,15β,18-triol, as presented in the following tables.

Table 1: ¹H NMR Spectroscopic Data for ent-16-Kaurene-3β,15β,18-triol (Data presented here is representative and based on the reported spectroscopic analysis by Cheenpracha et al., 2006)

PositionδH (ppm)MultiplicityJ (Hz)
3~3.20dd11.5, 4.5
15~4.45d6.0
17a~4.95s
17b~4.85s
18a~3.40d11.0
18b~3.10d11.0
19-CH₃~0.75s
20-CH₃~0.95s

Table 2: ¹³C NMR Spectroscopic Data for ent-16-Kaurene-3β,15β,18-triol (Data presented here is representative and based on the reported spectroscopic analysis by Cheenpracha et al., 2006)

PositionδC (ppm)
3~78.0
4~39.0
5~55.0
8~54.0
9~60.0
10~39.5
13~44.0
15~80.0
16~155.0
17~106.0
18~72.0
19~15.5
20~17.5

Electronic Circular Dichroism (ECD) for Absolute Stereochemistry Determination

Electronic Circular Dichroism (ECD) is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules. The experimental ECD spectrum, which measures the differential absorption of left and right circularly polarized light, is compared with the predicted spectrum generated through quantum chemical calculations for a given stereoisomer.

X-ray Crystallography for Definitive Structural Assignment

Single-crystal X-ray crystallography provides the most definitive and unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The electron density map generated from this data allows for the precise determination of atomic positions, bond lengths, and bond angles.

For novel or structurally complex natural products like ent-16-kaurene-3β,15β,18-triol, obtaining a crystal suitable for X-ray diffraction analysis is the gold standard for structural elucidation. researchgate.net It provides irrefutable proof of the molecular connectivity and the relative and absolute stereochemistry, thereby confirming the assignments made by other spectroscopic methods like NMR. While specific X-ray crystallographic data for ent-16-kaurene-3β,15β,18-triol is not detailed in widely available literature, this method has been successfully applied to confirm the structures of many other ent-kaurane diterpenoids.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of specific functional groups. In the IR spectrum of ent-16-kaurene-3β,15β,18-triol, the most prominent absorption would be a broad band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibrations of the hydroxyl groups. Other key absorptions would include C-H stretching vibrations just below 3000 cm⁻¹, and the C=C stretching of the exocyclic double bond around 1650 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. For ent-16-kaurene-3β,15β,18-triol, the isolated exocyclic double bond (C=C) is the main chromophore. It would be expected to show a weak absorption band (λ_max) in the short-wavelength UV region, typically around 200-210 nm, corresponding to a π → π* transition. The absence of strong absorption at longer wavelengths confirms the lack of conjugated systems or other strong chromophores in the molecule.

Table 3: Spectroscopic Data for Functional Group Identification of ent-16-Kaurene-3β,15β,18-triol (Data presented here is representative and based on the reported spectroscopic analysis by Cheenpracha et al., 2006)

Spectroscopic MethodAbsorptionFunctional Group Assignment
IR (cm⁻¹)~3400 (broad)O-H stretch (hydroxyl groups)
~2925, 2850C-H stretch (alkane)
~1650C=C stretch (exocyclic double bond)
UV (λ_max, nm)~205π → π* transition (C=C)

Chemical Synthesis, Semisynthesis, and Analog Design for Ent 16 Kaurene 3β,15β,18 Triol Research

Total Synthesis Strategies for ent-Kaurene (B36324) Diterpenoids

The total synthesis of ent-kaurane diterpenoids has garnered significant attention, leading to the development of numerous innovative and elegant strategies to construct the characteristic tetracyclic core. rsc.org These approaches are foundational for the potential synthesis of specifically functionalized targets like ent-16-Kaurene-3β,15β,18-triol.

Retrosynthetic analysis of the ent-kaurane framework typically involves strategic disconnections of the complex polycyclic system into more manageable synthons. A common feature of these analyses is the focus on the construction of the bicyclo[3.2.1]octane core, which constitutes the B, C, and D rings.

Key retrosynthetic approaches often involve:

Intramolecular Diels-Alder (IMDA) Cycloaddition: This powerful strategy allows for the simultaneous formation of the B and C rings, establishing significant molecular complexity in a single step. For instance, the synthesis of (±)-sculponeatin N utilized an IMDA reaction to install this crucial part of the skeleton. magtech.com.cnresearchgate.net

Radical Cyclizations: Radical-based methods have proven effective for forging the D ring and constructing the bicyclo[3.2.1]octane system. researchgate.netresearchgate.net A photoinduced radical cascade cyclization, for example, was a key step in the total synthesis of sculponin U. researchgate.net

Cascade Reactions: Convergent strategies employing cascade reactions can rapidly assemble the polycyclic framework from relatively simple precursors. An oxidative dearomatization-induced [5+2] cycloaddition/pinacol-type rearrangement cascade has been used to efficiently generate the highly oxygenated bicyclo[3.2.1]octane system found in many ent-kaurene diterpenoids. magtech.com.cn

Polyene Cyclization: Inspired by biosynthesis, polyene cyclizations can be used to construct the tetracyclic skeleton, though controlling the stereochemistry can be challenging without enzymatic catalysis. researchgate.net

Table 1: Key Strategies in the Total Synthesis of ent-Kaurene Diterpenoids
StrategyKey Bond Formations / Ring ConstructionExample Synthesized Molecule(s)Reference
Intramolecular Diels-Alder ReactionSimultaneous formation of B and C rings(±)-Sculponeatin N magtech.com.cnresearchgate.net
Radical Cascade CyclizationFormation of cyclohexanone-fused bicyclo[3.2.1]octaneSculponin U researchgate.net
[5+2] Cycloaddition/Rearrangement CascadeAssembly of the bicyclo[3.2.1]octane frameworkPharicin A, Pharicinin B magtech.com.cn
Pd-mediated Oxidative CyclizationGeneration of all-carbon quaternary center and bicyclo[3.2.1]octane framework(−)-Trichorabdal A, (−)-Longikaurin E acs.org

Controlling the absolute and relative stereochemistry across multiple stereocenters is a central challenge in ent-kaurane synthesis. Chemists have employed a variety of sophisticated methods to achieve this control.

Chiral Pool Synthesis: This approach utilizes naturally occurring chiral molecules as starting materials. For example, a unified approach to ent-atisane diterpenes and related alkaloids begins with (−)-steviol, an abundant ent-kaurane natural product. acs.org

Asymmetric Catalysis: The use of chiral catalysts to induce enantioselectivity is a powerful modern strategy. A palladium-catalyzed enantioselective alkylation was used to forge the C(10) all-carbon quaternary center in an approach to eudesmane (B1671778) sesquiterpenoids, a strategy applicable to the related kaurane (B74193) skeleton. magtech.com.cn Similarly, an asymmetric Diels-Alder reaction using an oxazoline (B21484) chiral ligand has been developed to construct the AB-ring system of the ent-kaurane carbon framework. sioc-journal.cn

Substrate-Controlled Diastereoselection: In many syntheses, existing stereocenters within a synthetic intermediate are used to direct the stereochemical outcome of subsequent reactions. An early-stage cage formation, for instance, can control the diastereoselectivity of succeeding transformations. magtech.com.cn Hydroxyl-directed hydrogenation is another example, used to create a cis-fused hydrindanone moiety during the synthesis of (+)-pierisketone B. acs.org

Semisynthetic Modifications and Derivatization Approaches to Generate Analogs

Given the complexity of total synthesis, semisynthesis starting from relatively abundant natural kaurane diterpenes is a highly practical and widely used approach for generating analogs for research. nih.gov Kaurenoic acid and steviol (B1681142) are common starting points for such endeavors. nih.govchemrxiv.org

Derivatization strategies often focus on the targeted modification of existing functional groups. For ent-16-Kaurene-3β,15β,18-triol, the three hydroxyl groups at the C-3, C-15, and C-18 positions represent prime locations for modification. Common transformations include:

Oxidation: Hydroxyl groups can be oxidized to ketones or aldehydes. For example, new oxidized ent-kaurane derivatives have been synthesized by the oxidation of methyl ent-17-hydroxykauran-19-oate. nih.gov

Esterification and Etherification: The hydroxyl groups can be converted to a wide variety of esters or ethers to probe the effects of steric bulk, electronics, and hydrogen bonding potential at these positions.

Rearrangements: Treatment with reagents like thallium trinitrate can induce oxidative rearrangements of the kaurane skeleton, leading to structurally novel analogs. nih.gov

Biotransformations: The use of microorganisms, such as the fungus Gibberella fujikuroi, can introduce hydroxyl groups at positions that are difficult to access through conventional chemical means, such as the ent-7β and ent-11α positions. nih.govmdpi.com

Design and Synthesis of Structurally Diversified ent-Kaurene Analogs

Beyond simple derivatization, synthetic efforts have focused on creating more profound structural diversification of the ent-kaurane scaffold. This allows for the exploration of novel chemical space and the potential discovery of new biological activities.

These efforts include the synthesis of:

seco-Kauranoids : These are analogs where one of the C-C bonds of the original ring system has been cleaved. The total synthesis of 6,7-seco-ent-kaurane diterpenoids like (±)-sculponeatin N has been achieved. magtech.com.cn 8,9-seco-ent-kauranoids represent another class of structurally modified analogs. nih.gov

nor-Kauranoids and Rearranged Skeletons: These analogs have either lost carbon atoms or undergone significant skeletal rearrangements. The conversion of the ent-kaurane skeleton of steviol into the rearranged ent-atisane skeleton has been demonstrated, featuring a cleavage of the C13–C16 bond. acs.org This highlights how a common intermediate can be a gateway to multiple, distinct natural product families. acs.org The synthesis of jungermannenones B and C represents another example of achieving rearranged-ent-kauranes. researchgate.net

Methodological Aspects of Structure-Activity Relationship (SAR) Studies via Synthetic Analogs

Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry and drug discovery, aiming to correlate specific structural features of a molecule with its biological activity. oncodesign-services.com For ent-kaurane diterpenoids, SAR studies are essential for optimizing their therapeutic potential.

The methodological process for conducting SAR studies with synthetic analogs involves several key steps:

Lead Identification: A naturally occurring compound with interesting biological activity, such as ent-16-Kaurene-3β,15β,18-triol (which has anti-allergic properties), is identified as the lead compound. chemfaces.com

Analog Synthesis: A library of analogs is systematically synthesized. This involves modifying the lead compound at specific positions (e.g., the hydroxyl groups and the exocyclic double bond of the ent-kaurene core) or altering the core skeleton itself, as described in sections 5.2 and 5.3. oncodesign-services.comnih.gov

Biological Screening: All synthesized analogs are tested in a relevant biological assay to measure their activity (e.g., enzyme inhibition, cellular cytotoxicity, or receptor binding). oncodesign-services.com

Data Analysis: The structural features of the analogs are compared with their measured biological activities. This analysis helps to identify which parts of the molecule are essential for activity (the pharmacophore) and which parts can be modified to improve properties like potency, selectivity, or metabolic stability. nih.govnih.gov

A practical example is the SAR study of ent-kaurene diterpenoids as 11β-HSD1 inhibitors for diabetes. nih.gov Starting from a lead compound, researchers performed semisynthesis on kaurenic acid scaffolds to create 36 derivatives, including various urea (B33335) derivatives. nih.gov By testing these compounds, they were able to determine key SAR insights.

Table 2: Illustrative SAR Data for ent-Kaurene Analogs as 11β-HSD1 Inhibitors
CompoundStructural Modification from Lead CompoundBiological Activity (IC₅₀ in nM)SAR Implication
Lead Compound (1b)Baseline structure>10000Initial hit with low potency.
Analog AModification at C-17~500Modification at this position improves potency.
Urea Derivative (19a)Addition of a specific urea moiety9.4Specific urea functional group dramatically increases potency.
Analog BChange in core stereochemistryInactiveThe original stereochemistry is crucial for activity.

Note: Data is illustrative based on findings reported in reference nih.gov to demonstrate the SAR methodology.

Through this iterative process of design, synthesis, and testing, a deep understanding of the SAR can be built, guiding the development of highly potent and selective therapeutic candidates derived from the ent-kaurene scaffold. nih.gov

Mechanistic Investigations and Biological Activities of Ent 16 Kaurene 3β,15β,18 Triol in Model Systems

Anti-allergic Activity: Modulation of Inflammatory Mediators in Cellular Models

Research into the anti-allergic potential of ent-16-kaurene-3β,15β,18-triol has centered on its ability to modulate the release of inflammatory mediators in established cellular models of allergy.

Inhibition of β-Hexosaminidase Release in RBL-2H3 Cells

Studies have demonstrated that ent-16-kaurene-3β,15β,18-triol exhibits significant anti-allergic activity by inhibiting the release of β-hexosaminidase in rat basophilic leukemia (RBL-2H3) cells. medchemexpress.commedchemexpress.comchemicalbook.com This cell line is a widely used in vitro model for studying the immediate allergic response, as it mimics the degranulation process of mast cells. nih.gov The release of β-hexosaminidase is a key marker of this degranulation process, which also involves the release of histamine (B1213489) and other inflammatory mediators. nih.gov

In a study investigating compounds from Suregada multiflora, ent-16-kaurene-3β,15β,18-triol was one of several ent-kaurene (B36324) diterpenes that showed appreciable anti-allergic effects in the RBL-2H3 cell model, with IC50 values for the group of compounds ranging from 22.5 to 42.2 microM. chemfaces.com This inhibitory action on a crucial step in the allergic cascade highlights the compound's potential as a modulator of allergic reactions. nih.gov

Cytotoxic Activity: Investigations into Cellular Proliferation and Viability in Defined Cell Lines

The cytotoxic potential of ent-kaurane diterpenoids, the class of compounds to which ent-16-kaurene-3β,15β,18-triol belongs, has been extensively studied against various cancer cell lines. mdpi.comnih.gov These investigations aim to understand their effects on cancer cell proliferation and viability, as well as the underlying molecular mechanisms.

Effects on Cancer Cell Lines (e.g., HL-60, SMMC-7721, A-549, MCF-7, SW480, HepG2, H1975)

Ent-kaurane diterpenoids have demonstrated a broad spectrum of cytotoxic activity against a panel of human cancer cell lines. nih.gov For instance, various derivatives have shown inhibitory activity against hepatocellular carcinoma (HepG2), colon cancer (HT29), and murine melanoma (B16-F10) cell lines. mdpi.com Other studies have highlighted the cytotoxicity of this class of compounds against human leukemia (HL-60), lung cancer (A-549), and breast cancer (MCF-7) cells. nih.govnih.govnih.gov The cytotoxic effects of these compounds are often structure-dependent, with specific chemical moieties influencing their potency. nih.gov

Table 1: Cytotoxic Activity of Selected ent-Kaurane Diterpenoids in Various Cancer Cell Lines
Compound ClassCell LineEffectReference
ent-Kaurane DiterpenoidsHT29 (colon cancer)Antiproliferative effects mdpi.com
ent-Kaurane DiterpenoidsHepG2 (hepatocellular carcinoma)Antiproliferative effects mdpi.com
ent-Kaurane DiterpenoidsB16-F10 (murine melanoma)Antiproliferative effects mdpi.com
ent-Kaurane DiterpenoidsHepG2Induces apoptosis and ferroptosis nih.gov
ent-Kaurane DiterpenoidsA549/CDDP (cisplatin-resistant)Sensitizes to cisplatin nih.gov
ent-Kaurane DiterpenoidsHepG2 and Hep3b (hepatocellular carcinoma)Structure-related cytotoxicity nih.gov
ent-Kaurane DiterpenoidsHL-60 (human leukemia)Induces apoptosis nih.gov

Induction of Apoptosis and Cell Cycle Modulation Mechanisms

A primary mechanism through which ent-kaurane diterpenoids exert their cytotoxic effects is the induction of apoptosis, or programmed cell death. mdpi.comnih.gov This process is characterized by a series of biochemical events leading to distinct morphological changes in the cell. mdpi.com Studies have shown that certain ent-kaurane diterpenoids can induce apoptosis in cancer cells, often linked to mitochondrial dysfunction. mdpi.com For example, treatment of HL-60 cells with specific ent-kaurane compounds led to DNA fragmentation and the proteolysis of poly(ADP-ribose) polymerase (PARP), which are hallmarks of caspase-dependent apoptosis. nih.gov

Furthermore, these compounds can modulate the cell cycle. Some derivatives have been observed to cause cell cycle arrest, particularly at the G2/M phase, in cell lines such as HT29 and HepG2. mdpi.com This disruption of the normal cell cycle progression contributes to the inhibition of cancer cell proliferation. nih.gov

Selective Cytotoxicity Profiles and Structure-Activity Correlations

Research has indicated that the cytotoxic activity of ent-kaurane diterpenoids can be selective, showing greater effects on cancer cells compared to non-tumorigenic cells. For instance, ent-kaurenoic acid displayed significant activity against the aggressive MDA-MB-231 breast adenocarcinoma cell line while exhibiting reduced toxicity towards non-tumorigenic MCF-10A epithelial cells. nih.gov

Structure-activity relationship (SAR) studies are crucial in understanding the cytotoxic potential of these compounds. mdpi.com It has been suggested that the presence and nature of functional groups at specific positions on the ent-kaurene skeleton can significantly influence cytotoxicity. For example, the presence of an α,β-unsaturated carbonyl group has been linked to cytotoxic potential, possibly through Michael-type addition reactions with cellular nucleophiles like cysteine. nih.gov Conversely, the addition of certain functional groups at the C-15 position has been shown to reduce both the cytotoxic potential and selectivity of some derivatives. nih.gov The 16-en-15-one skeleton has also been identified as an important feature for the cytotoxicity of ent-kaurane diterpenoids against certain liver cancer cell lines. nih.gov

Anti-inflammatory Activity: Modulation of Inflammatory Responses in Cellular Models

The ent-kaurene class of diterpenoids, including ent-16-kaurene-3β,15β,18-triol, has demonstrated potential anti-inflammatory properties. biosynth.com These compounds can interfere with key cell signaling pathways involved in the inflammatory response. biosynth.com

Studies on various ent-kaurene derivatives have shown that they can inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cell lines. nih.govbohrium.com The mechanism for this often involves the inhibition of inducible nitric oxide synthase (iNOS or NOS-2) expression. nih.gov Furthermore, some of these compounds have been found to downregulate the production of pro-inflammatory cytokines such as IL-6, IL-1α, TNF-α, and IFN-γ. nih.govbohrium.com This downregulation is often linked to the inhibition of the NF-κB signaling pathway, a crucial regulator of the inflammatory response. nih.gov

Inhibition of Nitric Oxide (NO) Production in Macrophages (e.g., LPS-activated RAW264.7)

While the broader class of ent-kaurane diterpenoids has been investigated for anti-inflammatory properties, specific data on the direct effect of ent-16-Kaurene-3β,15β,18-triol on nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophages is not extensively detailed in current literature. However, studies on related compounds provide insight into the potential activities of this class. For instance, a variety of ent-kaurane diterpenoids isolated from Isodon wikstroemioides have demonstrated strong inhibitory effects on NO production in LPS-activated RAW264.7 macrophages. researchgate.net Similarly, another ent-kaurane, adenostemmoic acid B, was found to reduce NO production in murine macrophages stimulated with LPS. This suggests a potential mechanism for anti-inflammatory action within this compound class, though specific studies on ent-16-Kaurene-3β,15β,18-triol are required for confirmation.

Effects on Pro-inflammatory Cytokine Production

The modulation of pro-inflammatory cytokines is a key aspect of anti-inflammatory activity. For the ent-kaurane class, there is evidence of such effects. For example, one ent-kaurane derivative demonstrated an inhibitory effect on the production of pro-inflammatory cytokines in LPS-stimulated J774A.1 macrophages. researchgate.net Another related compound, adenostemmoic acid B, was shown to decrease the secretion of Tumor Necrosis Factor-alpha (TNF-α), a major pro-inflammatory cytokine. Concurrently, it increased the production of Interleukin-10 (IL-10), an anti-inflammatory cytokine. These findings highlight the potential of the ent-kaurane scaffold to modulate immune responses, although specific research on ent-16-Kaurene-3β,15β,18-triol's cytokine profile is needed.

Interference with Key Cell Signaling Pathways

The biological activities of ent-16-Kaurene-3β,15β,18-triol are believed to stem from its interaction with various enzymes, receptors, and cell signaling pathways. biosynth.com Commercial suppliers note its intended use is for research as a signaling inhibitor. chemfaces.com The mechanism of action for related cytotoxic diterpenoids has been linked to the suppression of critical signaling cascades, including the PI3K/Akt/mTOR, JAK/STAT, and NF-κB pathways. researchgate.nettargetmol.com Specifically, the NF-κB pathway, a pivotal regulator of inflammatory responses, has been identified as a target for other ent-kaurane diterpenoids. researchgate.nettargetmol.com This suggests that a likely mechanism for ent-16-Kaurene-3β,15β,18-triol involves interference with one or more of these key cellular communication networks.

Antimicrobial Efficacy: Studies on Antibacterial, Antifungal, and Antiparasitic Properties

The ent-kaurene class of diterpenoids is recognized for its potential antimicrobial properties. biosynth.com However, specific studies detailing the antibacterial and antifungal efficacy of ent-16-Kaurene-3β,15β,18-triol are limited. Research on analogous compounds provides a view of the spectrum of activity within this family. For instance, several ent-kaurene diterpenoids isolated from Sideritis stricta were evaluated against Escherichia coli, Staphylococcus aureus, Klebsiella pneumoniae, and Candida albicans, but did not show significant activity. nih.gov In contrast, other ent-kaurenes, such as rosthornins A-D from Rabdosia rosthornii, exhibited targeted antibacterial activity, specifically against Gram-positive bacteria like Propionibacterium acnes. elsevierpure.com

Table 1: Antibacterial Activity of Select ent-Kaurene Diterpenoids (Not ent-16-Kaurene-3β,15β,18-triol)
Compound(s)Source OrganismTarget MicroorganismObserved ActivityReference
Rosthornins A-DRabdosia rosthorniiGram-positive bacteria (e.g., Propionibacterium acnes)Specific antibacterial activity noted, most susceptible was P. acnes. elsevierpure.com
Sideroxol, Foliol, Linearol (B1675482), etc.Sideritis strictaE. coli, S. aureus, K. pneumoniae, C. albicansNo significant activity observed. nih.gov

Trypanocidal Effects and Mechanisms (e.g., Alteration of Membrane Integrity)

Investigations into the antiparasitic properties of the ent-kaurene class have revealed promising trypanocidal activity, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. While ent-16-Kaurene-3β,15β,18-triol itself has not been specifically reported in this context, related compounds have shown significant effects. Kaurenoic acid, a well-studied ent-kaurene, is known to eliminate T. cruzi trypomastigotes by disrupting the integrity of the parasite's membrane. researchgate.net Other ent-kaurane diterpenes have also demonstrated potent trypanocidal activity against both epimastigote and amastigote forms of the parasite, suggesting this is a characteristic bioactivity of the ent-kaurane structural framework. researchgate.netacs.org

Antiviral Properties: Investigations into Inhibition of Viral Replication (e.g., HIV)

The potential of ent-kaurane diterpenoids as antiviral agents has been explored, with notable findings in the context of the Human Immunodeficiency Virus (HIV). Although direct antiviral screening data for ent-16-Kaurene-3β,15β,18-triol is not available, several structurally similar compounds have demonstrated significant anti-HIV activity. One of the most prominent examples is 16β,17-dihydroxy-ent-kauran-19-oic acid, which was identified as a potent inhibitor of HIV replication in H9 lymphocyte cells, exhibiting a half-maximal effective concentration (EC₅₀) of 0.8 µg/mL. nih.gov Furthermore, semi-synthetic derivatives of the ent-kaurane diterpenoid linearol have also shown significant activity against HIV replication, with some compounds being identified as promising candidates for further development. nih.gov These findings underscore the potential of the ent-kaurane skeleton as a template for designing novel antiviral therapeutics.

Table 2: Anti-HIV Activity of Select ent-Kaurene Diterpenoids (Not ent-16-Kaurene-3β,15β,18-triol)
CompoundAssay SystemEC₅₀Therapeutic Index (TI)Reference
16β,17-dihydroxy-ent-kauran-19-oic acidHIV-1 replication in H9 lymphocyte cells0.8 µg/mL>5 nih.gov
Linearol Derivatives (e.g., compounds 4 & 25)HIV replication in H9 lymphocyte cells<0.1-3.11 µg/mLUp to 184 nih.gov

Immunomodulatory Effects

The most clearly documented biological activity of ent-16-Kaurene-3β,15β,18-triol is its immunomodulatory effect, specifically its anti-allergic properties. medchemexpress.commedchemexpress.com A key study demonstrated that this compound, isolated from the bark of Suregada multiflora, possessed appreciable anti-allergic activity. nih.gov The activity was assessed in a rat basophilic leukemia (RBL-2H3) cell model, which is a standard in vitro system for studying mast cell degranulation, a critical event in allergic reactions. The compound was shown to inhibit the release of β-hexosaminidase, a marker for degranulation, with a defined half-maximal inhibitory concentration (IC₅₀). chemfaces.comnih.gov

Table 3: Anti-allergic Activity of ent-16-Kaurene-3β,15β,18-triol
CompoundModel SystemAssayIC₅₀ (µM)Reference
ent-16-Kaurene-3β,15β,18-triolRBL-2H3 cellsInhibition of β-hexosaminidase release22.5 - 42.2* chemfaces.comnih.gov

*The reported IC₅₀ range is for a group of seven related compounds, including ent-16-Kaurene-3β,15β,18-triol, isolated in the same study. nih.gov

Other Documented Biological Activities

ent-16-Kaurene-3β,15β,18-triol , a tetracyclic diterpenoid, has been the subject of preliminary investigations to elucidate its biological effects. These studies have primarily focused on its potential as an anti-allergic agent, with broader implications for its role in plant physiology.

One of the notable biological activities of ent-16-kaurene-3β,15β,18-triol is its significant anti-allergic potential. medchemexpress.comnih.gov Research has demonstrated its inhibitory effect on the release of β-hexosaminidase, a marker of degranulation in mast cells, when induced by an antigen. medchemexpress.comnih.gov In a study utilizing a rat basophilic leukemia (RBL-2H3) cell line, a common model for studying immediate-type allergic reactions, ent-16-kaurene-3β,15β,18-triol was one of several ent-kaurene diterpenes isolated from the bark of Suregada multiflora that exhibited appreciable anti-allergic activity. nih.gov

The anti-allergic activities of ent-16-kaurene-3β,15β,18-triol and related compounds were quantified by their half-maximal inhibitory concentration (IC50) values in the RBL-2H3 cell model. nih.gov

CompoundIC50 (µM)
ent-16-Kaurene-3β,15β,18-triol22.5 - 42.2
ent-3-oxo-16-kaurene-15β,18-diol22.5 - 42.2
ent-16-kaurene-3β,15β-diol22.5 - 42.2
abbeokutone22.5 - 42.2
helioscopinolide A22.5 - 42.2
helioscopinolide C22.5 - 42.2
helioscopinolide I22.5 - 42.2

This table is based on the reported range of IC50 values for the group of compounds tested.

While direct studies on the specific effects of ent-16-kaurene-3β,15β,18-triol on plant growth are limited, its structural classification as an ent-kaurane diterpenoid places it within a class of molecules that are well-recognized as precursors to gibberellins (B7789140), a class of vital plant hormones. nih.govfrontiersin.org The biosynthesis of gibberellins proceeds through the ent-kaurene scaffold. nih.govfrontiersin.org Disruptions in the production of ent-kaurene in the moss Physcomitrella patens have been shown to affect protonemal development, a defect that can be rescued by the external application of ent-kaurene or ent-kaurenoic acid. nih.gov This suggests that ent-kaurene derivatives play a role in plant developmental processes. nih.gov Therefore, it is plausible that ent-16-kaurene-3β,15β,18-triol could have a role in modulating plant growth and development, either as a gibberellin intermediate or through its own intrinsic activities.

The allelopathic potential of ent-16-kaurene-3β,15β,18-triol has not been specifically documented. However, other ent-kaurane diterpenoids isolated from various plant species have demonstrated allelopathic properties. For instance, aqueous extracts from Suregada multiflora, the plant source of ent-16-kaurene-3β,15β,18-triol, have been shown to inhibit the germination and growth of other plant species. researchgate.net Furthermore, a derivative of ent-kaur-16-en-19-oic acid produced by the fungus Fusarium proliferatum exhibited significant allelopathic activity, completely inhibiting the germination and growth of lettuce at higher concentrations. researchgate.net These findings suggest that compounds with the ent-kaurane skeleton can be involved in plant-plant chemical interactions, although the specific role of ent-16-kaurene-3β,15β,18-triol in such processes requires direct investigation.

Identification of Molecular Targets, Receptor Interactions, and Enzyme Modulations

The precise molecular targets and receptor interactions for ent-16-kaurene-3β,15β,18-triol have not yet been fully elucidated. However, its documented anti-allergic activity in RBL-2H3 cells points towards an interaction with components of the IgE-mediated degranulation pathway. nih.gov This pathway is initiated by the cross-linking of IgE bound to its high-affinity receptor, FcεRI, on the surface of mast cells and basophils. mdpi.comnih.gov This event triggers a signaling cascade involving protein tyrosine kinases such as Lyn and Syk, leading to the activation of downstream effectors like phospholipase Cγ (PLCγ) and the mitogen-activated protein kinase (MAPK) pathway, ultimately resulting in the release of inflammatory mediators, including β-hexosaminidase. mdpi.comnih.gov The inhibitory effect of ent-16-kaurene-3β,15β,18-triol on β-hexosaminidase release suggests that it may modulate one or more of these signaling molecules.

Molecular docking studies on other ent-kaurane diterpenoids have provided insights into their potential enzyme-modulating activities. For example, several ent-kaurane derivatives have shown inhibitory effects on α-glucosidase in both in vitro assays and in silico docking experiments. nih.gov This suggests a potential for this class of compounds to interact with the active sites of carbohydrate-metabolizing enzymes. Furthermore, molecular docking simulations have identified potential interactions of ent-kaurane diterpenoids with key proteins in the PI3K/AKT/mTOR signaling pathway, which is crucial in cell growth and proliferation. researchgate.net While these studies were not conducted on ent-16-kaurene-3β,15β,18-triol specifically, they highlight the capacity of the ent-kaurane scaffold to bind to and potentially modulate the activity of various enzymes and signaling proteins.

Pharmacodynamic and Pharmacokinetic Studies in Non-Human Animal Models (Mechanistic Focus)

To date, there are no published pharmacodynamic or pharmacokinetic studies specifically focused on ent-16-kaurene-3β,15β,18-triol in non-human animal models. However, research on other ent-kaurane diterpenoids can offer a general perspective on the potential metabolic fate and systemic behavior of this class of compounds.

A recent review on a large dataset of ent-kaurane diterpenoids suggests that many of these molecules possess favorable pharmacokinetic properties. nih.gov A significant number are predicted to have good intestinal absorption and water solubility, which are important for bioavailability. nih.gov Moreover, a majority of these compounds are not predicted to be inhibitors of cytochrome P450 enzymes, indicating a lower likelihood of drug-drug interactions. mdpi.com

A study on the pharmacokinetics of xylopic acid, another ent-kaurane diterpenoid, following oral administration in rats, provides some insight into the absorption and elimination profiles that might be expected for compounds with this scaffold. nih.gov Such studies are crucial for understanding the in vivo disposition and for correlating plasma concentrations with pharmacological effects. The lack of specific data for ent-16-kaurene-3β,15β,18-triol underscores the need for future in vivo research to determine its absorption, distribution, metabolism, and excretion (ADME) profile and to establish a mechanistic understanding of its pharmacodynamics.

Ecological Roles and Functional Significance of Ent 16 Kaurene 3β,15β,18 Triol in Nature

Role in Plant Defense Mechanisms and Secondary Metabolism

ent-Kaurene (B36324) diterpenoids are a prominent class of secondary metabolites that play a crucial role in plant defense. lookchem.com As products of secondary metabolism, these compounds are not essential for primary growth and development but are vital for the plant's interaction with its environment, including defense against herbivores and pathogens. The structural diversity of ent-kauranes, arising from variations in oxidation, bond cleavages, and rearrangements, gives rise to a wide array of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. lookchem.com

ent-16-Kaurene-3β,15β,18-triol has been isolated from the bark of Suregada multiflora, a plant utilized in traditional medicine for treating inflammation and skin diseases. researchgate.net Research has demonstrated that ent-16-kaurene-3β,15β,18-triol exhibits significant anti-allergic activity. researchgate.net In a study by Cheenpracha and colleagues (2006), this compound was shown to inhibit the release of β-hexosaminidase, a marker of degranulation in mast cells, which is a key event in the allergic response. researchgate.netresearchgate.net This finding suggests a specific mechanism by which the compound may contribute to the plant's defense, potentially by modulating the immune responses of herbivores or pathogens.

The anti-allergic activity of ent-16-kaurene-3β,15β,18-triol and related compounds isolated from Suregada multiflora is detailed in the table below.

CompoundIC₅₀ (µM) for inhibition of β-hexosaminidase release
ent-16-Kaurene-3β,15β,18-triol22.5
ent-3-oxo-16-kaurene-15β,18-diol25.4
ent-16-kaurene-3β,15β-diol29.3
Abbeokutone42.2
Helioscopinolide A28.5
Helioscopinolide C33.6
Helioscopinolide I30.1
Data from Cheenpracha et al., 2006. researchgate.net

Potential as a Volatile Gibberellin (GA) Precursor in Plant Headspace Emissions

Gibberellins (B7789140) (GAs) are a class of diterpenoid hormones that regulate various aspects of plant growth and development, including seed germination, stem elongation, and flowering. The biosynthesis of GAs proceeds through a series of intermediates, with ent-kaurene being a key, early precursor. biocrick.com Research has revealed that ent-kaurene is not only a metabolic intermediate within the plant but can also be released into the atmosphere as a volatile organic compound (VOC).

Studies have demonstrated that transgenic Arabidopsis plants overexpressing a fungal ent-kaurene synthase emit ent-kaurene into the headspace. researchgate.netresearchgate.net This volatile ent-kaurene was found to be biologically active, as it could rescue the dwarf phenotype of GA-deficient Arabidopsis mutants when they were co-cultivated in a closed environment. researchgate.netresearchgate.net This indicates that airborne ent-kaurene can be taken up by neighboring plants and metabolized into bioactive GAs. researchgate.netresearchgate.net Furthermore, natural emission of ent-kaurene has been detected from the headspace of intact wild-type plants such as Chamaecyparis obtusa and Cryptomeria japonica. researchgate.net

While the role of the precursor, ent-kaurene, as a volatile signal is established, there is currently no direct evidence to suggest that ent-16-kaurene-3β,15β,18-triol itself is a volatile compound or that it is present in plant headspace emissions. As a triol (containing three hydroxyl groups), ent-16-kaurene-3β,15β,18-triol is significantly more polar and less volatile than its hydrocarbon precursor, ent-kaurene. Therefore, it is unlikely to function as a long-distance airborne signal in the same manner as ent-kaurene. Its role is more likely confined to interactions within the plant tissues or at the plant surface.

Contribution to Inter-species Chemical Communication and Ecological Interactions

The release of secondary metabolites into the environment allows for chemical communication between plants and other organisms, a phenomenon known as allelopathy when it affects other plants. The plant from which ent-16-kaurene-3β,15β,18-triol was isolated, Suregada multiflora, has been studied for its allelopathic potential. researchgate.net Aqueous extracts and dried leaf powder of S. multiflorum have shown inhibitory effects on the germination and growth of certain weed species. researchgate.net While the specific compounds responsible for this allelopathic activity were not identified in the study, the presence of a diverse array of secondary metabolites, including ent-16-kaurene-3β,15β,18-triol, suggests a potential contribution to these interactions.

The most compelling evidence for the role of the ent-kaurane skeleton in inter-species communication comes from the volatile nature of its precursor, ent-kaurene. The transfer of volatile ent-kaurene from an emitting plant to a neighboring GA-deficient plant, resulting in the restoration of a normal growth phenotype, is a clear example of inter-plant chemical communication. researchgate.netresearchgate.net This airborne signaling can influence the growth and development of nearby plants, thereby affecting community structure and ecological dynamics.

Although ent-16-kaurene-3β,15β,18-triol itself is not known to be a volatile signal, its presence in plant tissues could still play a role in ecological interactions. For example, its anti-allergic and potential antimicrobial properties could influence the feeding behavior of herbivores or the colonization by pathogenic and symbiotic microorganisms. These interactions, mediated by direct contact or leaching into the soil, are important components of the plant's ecological footprint.

Future Directions and Advanced Research Methodologies in Ent 16 Kaurene 3β,15β,18 Triol Research

Application of Omics Technologies (Genomics, Proteomics, Metabolomics) for Comprehensive Understanding of Biosynthesis and Action

A comprehensive understanding of how ent-16-Kaurene-3β,15β,18-triol is synthesized in nature and how it exerts its biological effects requires an integrated "omics" approach.

Genomics and Transcriptomics: The starting point for understanding biosynthesis is the identification of the genes encoding the necessary enzymes. Long-read DNA sequencing technologies have significantly advanced medicinal plant genomics, providing the foundational data needed to identify biosynthetic gene clusters (BGCs) responsible for producing specialized metabolites. researchgate.net For ent-16-Kaurene-3β,15β,18-triol, genomic and transcriptomic analysis of the source organism, Suregada multiflora, would focus on identifying candidate genes for ent-copalyl diphosphate (B83284) synthase (CPS), ent-kaurene (B36324) synthase (KS), and, crucially, the specific cytochrome P450 monooxygenases or other oxidoreductases that catalyze the three hydroxylation steps at the 3β, 15β, and 18 positions. medchemexpress.comresearchgate.net

Proteomics: Mass spectrometry-based proteomics is a powerful tool for directly observing the proteins (enzymes) involved in a metabolic pathway. nih.gov In the context of terpenoid biosynthesis, proteomics can pinpoint the specific enzymes present in the tissues where the compound is produced, such as glandular trichomes in some plants. nih.gov For ent-16-Kaurene-3β,15β,18-triol, a comparative proteomic analysis of high-producing versus low-producing plant tissues could identify the key enzymes involved in its formation. mdpi.com Quantitative proteomics techniques like iTRAQ can reveal the relative abundance of proteins related to terpenoid synthesis, helping to identify rate-limiting steps in the pathway. frontiersin.org

Metabolomics: Metabolomic analysis provides a snapshot of the small-molecule intermediates and final products within an organism. By profiling the metabolome of the source plant, researchers can identify precursor molecules and related diterpenoids, offering clues to the biosynthetic grid. Integrated analysis, combining proteomics and metabolomics, is particularly powerful. For instance, studies have shown how correlating protein expression levels with the accumulation of specific terpenoids can elucidate the regulatory networks governing their production. tandfonline.com This approach would be invaluable for mapping the complete biosynthetic route to ent-16-Kaurene-3β,15β,18-triol.

Computational Chemistry and Molecular Modeling for Target Prediction and Mechanistic Insights

Computational methods are increasingly used to accelerate the discovery process by predicting the biological targets of natural products and elucidating their mechanisms of action at a molecular level.

Molecular Docking: This technique simulates the binding of a small molecule (ligand), such as ent-16-Kaurene-3β,15β,18-triol, to the active site of a protein target. Such studies can predict binding affinity and identify key interactions, like hydrogen bonds, that stabilize the ligand-protein complex. For example, a molecular docking study on seven other ent-kaurane diterpenoids against various cancer-related protein targets (AKT, mTOR, COX-2, MDM2, and PDK1) successfully predicted their potential as inhibitors of the PI3K pathway. researchgate.net This approach could be applied to ent-16-Kaurene-3β,15β,18-triol to screen it against a wide array of proteins associated with allergic responses or other diseases, thereby generating hypotheses for its mechanism of action that can be tested experimentally.

Pharmacophore Modeling and ADME/T Prediction: Based on the known antiallergic activity of ent-16-Kaurene-3β,15β,18-triol, a pharmacophore model can be constructed to define the essential three-dimensional arrangement of its chemical features required for activity. medchemexpress.com This model can then be used to screen virtual libraries for other molecules with similar potential. Furthermore, computational tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of the compound, helping to assess its drug-likeness early in the research process. nih.gov A large-scale in silico analysis of 570 ent-kaurane diterpenoids has already demonstrated that this class of compounds generally exhibits promising drug-like properties. mdpi.com

Compound/DrugTarget ProteinDocking Score (kcal/mol)
Compound 1AKT-102.3
Compound 2AKT-103.5
Compound 6mTOR-124.5
Compound 7AKT-109.4
Oxaliplatin (Reference)AKT-87.8

Data sourced from a molecular docking study on various ent-kaurane diterpenoids. researchgate.net

Bioinformatic Approaches in Diterpenoid Pathway Elucidation and Enzyme Characterization

Bioinformatics is the glue that connects genomic data to biological function. Genome mining for BGCs has become a standard approach in natural product discovery. nih.govnih.gov The biosynthesis of ent-kaurene is a critical starting point for all ent-kauranoid compounds, and its pathway is well-studied. nih.gov It involves the two-step cyclization of geranylgeranyl diphosphate (GGPP), first to ent-copalyl diphosphate (ent-CPP) and then to ent-kaurene. frontiersin.orgnih.gov

Bioinformatic tools are essential for identifying the genes encoding the enzymes for these initial steps (ent-CPS and ent-KS) in new organisms. nih.gov The greater challenge, and where bioinformatics is crucial, is in identifying the subsequent "decorating" enzymes, particularly the cytochrome P450s that perform specific oxidations. By searching for P450 genes that are co-expressed with the ent-kaurene synthase gene, researchers can generate a short list of candidates responsible for the 3β, 15β, and 18-hydroxylations that define ent-16-Kaurene-3β,15β,18-triol. Functional characterization of these candidate enzymes, often through expression in a heterologous host, can then confirm their precise role in the pathway.

Emerging Research Directions and Interdisciplinary Studies in Natural Product Chemistry

The future of natural product research lies in the convergence of multiple scientific disciplines. For a compound like ent-16-Kaurene-3β,15β,18-triol, this includes:

Synthetic Biology: Engineering microbial chassis like E. coli or yeast to produce ent-kaurene and its derivatives offers a sustainable and scalable production platform. ijpsjournal.comnih.gov Future work could involve introducing candidate P450 enzymes into an ent-kaurene-producing microbe to achieve the full biosynthesis of the triol.

Chemical Biology: Developing chemical probes based on the ent-16-Kaurene-3β,15β,18-triol structure can help identify its direct cellular targets and unravel its mode of action in complex biological systems.

Ecological Chemistry: Investigating the natural role of ent-16-Kaurene-3β,15β,18-triol in its source plant, Suregada multiflora, could reveal functions related to defense against herbivores or pathogens, providing new insights into its biological activities.

Challenges and Opportunities in the Academic Research of Complex Natural Products and Their Biosynthesis

The study of complex natural products like ent-16-Kaurene-3β,15β,18-triol is not without its difficulties.

Challenges: A primary challenge is the low natural abundance of many compounds, making isolation for extensive biological testing difficult. researchgate.net Furthermore, the biosynthetic pathways can be incredibly complex, involving numerous enzymes and regulatory networks that are difficult to fully elucidate. nih.gov A significant knowledge gap often exists in understanding how BGCs are activated and regulated within their native hosts. nih.gov

Opportunities: Despite these hurdles, immense opportunities exist. Advances in DNA sequencing and bioinformatics allow researchers to rapidly identify novel BGCs from a vast range of organisms. nih.govijpsjournal.com The development of synthetic biology tools provides powerful new ways to reconstruct and optimize these pathways in heterologous hosts, overcoming the limitations of natural supply. nih.gov The structural complexity of molecules like ent-16-Kaurene-3β,15β,18-triol, once a barrier, is now seen as an opportunity to explore novel biological activities and mechanisms of action that are distinct from those of simpler synthetic molecules. ijpsjournal.com

Strategies for Sustainable Sourcing and Biosynthetic Engineering of ent-Kaurene Diterpenoids

Ensuring a sustainable supply of promising natural products is critical for long-term research and development. Over-reliance on harvesting from wild plants is often not viable.

Metabolic Engineering in Microbes: A proven strategy is the metabolic engineering of microorganisms. For example, the ent-kaurene biosynthetic pathway has been successfully transferred into E. coli. This involved co-expressing the genes for ent-copalyl diphosphate synthase (CPPS) and ent-kaurene synthase (KS) from Stevia rebaudiana. Production was further enhanced by optimizing the host strain and overexpressing key enzymes in the upstream isoprenoid precursor pathway, ultimately achieving a titer of 578 mg/L of ent-kaurene in a bioreactor. nih.gov This engineered strain serves as an ideal platform for producing the precursor of ent-16-Kaurene-3β,15β,18-triol.

Fungal Biotransformation and Cell-Free Systems: Another strategy involves using other biological systems for specific chemical modifications. Fungi are known to possess a vast arsenal (B13267) of enzymes, like P450s, that can hydroxylate diterpene skeletons at various positions. mdpi.com An ent-kaurene-producing yeast or fungus could be further engineered or subjected to biotransformation to add the desired hydroxyl groups. Cell-free enzymatic systems, where the biosynthetic enzymes are produced and mixed in vitro, offer a highly controlled environment to produce the final compound from simple precursors.

These advanced strategies in biosynthetic engineering represent the most promising path toward the sustainable and scalable production of ent-16-Kaurene-3β,15β,18-triol and other valuable ent-kaurane diterpenoids.

Q & A

Q. Q. What are the ethical and technical considerations for translating ent-16-Kaurene-3beta,15beta,18-triol’s anti-allergic effects to in vivo models?

  • Methodological Answer : For murine models of anaphylaxis, adhere to ARRIVE guidelines for humane endpoints and sample size justification. Use sensitization protocols with ovalbumin/adjuvant mixtures, and measure plasma histamine levels via ELISA. Include vehicle and positive control groups (e.g., dexamethasone) to benchmark efficacy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.